4-Amino-3-iodobenzonitrile
Overview
Description
4-Amino-3-iodobenzonitrile is a chemical compound that is structurally related to 4-aminobenzonitrile (ABN), which has been extensively studied for its interesting properties and potential applications. While the provided papers do not directly discuss 4-amino-3-iodobenzonitrile, they do provide insights into the behavior of similar compounds, such as 4-aminobenzonitrile and its derivatives, which can be informative for understanding the characteristics of 4-amino-3-iodobenzonitrile.
Synthesis Analysis
The synthesis of aminobenzonitriles can be achieved through various methods, including the aminocyanation of arynes, which allows for the incorporation of amino and cyano groups simultaneously. This method has been shown to be efficient and chemoselective, leading to the production of 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations .
Molecular Structure Analysis
The molecular structure of aminobenzonitriles has been studied using different spectroscopic techniques. For instance, the microsolvation of the 4-aminobenzonitrile cation in nonpolar solvents has been investigated through IR photodissociation spectra, revealing information about the hydrogen bonding and π-bonding interactions with ligands such as Ar and N2 . Additionally, the structure of 4-aminobenzonitrile in the solid state has been examined through X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and the influence of the amino group on the molecular packing .
Chemical Reactions Analysis
The reactivity of aminobenzonitriles can be influenced by the presence of substituents on the aromatic ring. For example, the introduction of a cyano group at the para-position can change the electronic nature of the amino group, affecting its ability to form hydrogen bonds with other molecules, such as water . Furthermore, the base pairing properties of 4-amino-3-nitrobenzonitrile, a related compound, have been studied, showing that it can form stable complexes with nucleobases and potentially disrupt DNA/RNA helix formation, which could be relevant for antiviral applications .
Physical and Chemical Properties Analysis
The physical properties of aminobenzonitriles, such as their thermosalient behavior, have been observed in crystals of 4-aminobenzonitrile, which undergo reversible phase changes upon cooling and heating . The electronic and infrared spectra of jet-cooled 4-aminobenzonitrile complexes with water have been measured, providing insights into the intermolecular hydrogen bonding and the effects of CN substitution . Additionally, the ionic properties of 4-aminobenzonitrile have been investigated using mass analyzed threshold ionization spectroscopy, determining the adiabatic ionization energy and active vibrations of the cation .
Scientific Research Applications
-
Hydroamination-double hydroarylation for synthesis of fused carbazoles
-
Cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates
-
Asymmetric organocatalytic condensation and cycloaddition
-
Regioselective aryl C-H bond functionalization
properties
IUPAC Name |
4-amino-3-iodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOWVTQFTEAYDLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403041 | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-iodobenzonitrile | |
CAS RN |
33348-34-4 | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-iodobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.